molecular formula C9H6BrClN2S B13535272 4-(2-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine

4-(2-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine

Cat. No.: B13535272
M. Wt: 289.58 g/mol
InChI Key: DFADCFSYUAOPBT-UHFFFAOYSA-N
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Description

4-(2-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine is a synthetic organic compound with the molecular formula C 9 H 6 BrClN 2 S and a molecular weight of 289.58 g/mol . This molecule is built on a 2-aminothiazole scaffold, a privileged structure in medicinal chemistry, and features a 2-bromo-5-chlorophenyl substituent. The presence of both bromo and chloro halogens on the phenyl ring makes it a versatile intermediate for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for extensive structural diversification in drug discovery programs. Thiazole derivatives are extensively researched for their diverse biological activities. While specific pharmacological data for this compound is limited, analogues within this chemical family, particularly 2-aminothiazoles, have demonstrated significant potential in central nervous system (CNS) drug discovery. Related compounds have been explored as anticonvulsant agents, with proposed mechanisms of action involving the potentiation of GABAergic neurotransmission through interaction with the GABA A receptor, which helps to stabilize neuronal excitability and prevent seizures . The specific substitution pattern on the phenyl ring is a critical determinant of the compound's biological activity and physical properties . This product is offered as a solid powder and is recommended to be stored at room temperature . It is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H6BrClN2S

Molecular Weight

289.58 g/mol

IUPAC Name

4-(2-bromo-5-chlorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6BrClN2S/c10-7-2-1-5(11)3-6(7)8-4-14-9(12)13-8/h1-4H,(H2,12,13)

InChI Key

DFADCFSYUAOPBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CSC(=N2)N)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-(2-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine

General Synthetic Strategy

The synthesis of this compound typically involves two key stages:

The synthetic routes usually start from appropriately substituted halogenated phenyl precursors and thiourea or related sulfur-nitrogen sources to construct the thiazole ring.

Key Reaction Pathways

Cyclization of Substituted Phenyl Thioureas with α-Haloketones

One widely reported approach involves the reaction of substituted phenyl thioureas with α-bromo ketones bearing halogen substituents. For example:

  • Step 1: Preparation of 2-bromo-5-chlorophenyl thiourea derivative.
  • Step 2: Cyclocondensation with α-bromo ketone (e.g., 2-bromoacetophenone derivatives) under basic conditions to form the thiazole ring.

This method leverages the nucleophilicity of the thiourea sulfur and the electrophilicity of the α-bromo ketone, facilitating ring closure to yield the thiazol-2-amine core.

Direct Halogenation of Preformed Thiazol-2-amine Derivatives

Alternatively, some methods start with 4-phenyl-1,3-thiazol-2-amine derivatives and introduce bromine and chlorine substituents regioselectively on the phenyl ring via electrophilic aromatic substitution using bromine and chlorine sources under controlled conditions.

Representative Synthetic Procedure (Adapted from Literature)

Step Reagents & Conditions Description Yield (%) Notes
1 2-amino-5-chlorobenzene thiourea + 2-bromoacetophenone derivative, K2CO3, DMF, reflux 3-7 h Cyclocondensation to form thiazol-2-amine ring 80-95% Reaction temperature and solvent critical for yield
2 Purification by recrystallization from ethanol or methanol Isolation of pure product - Ensures high purity for characterization

Table 1: Typical reaction conditions and yields for thiazol-2-amine derivatives synthesis

Detailed Reaction Conditions and Optimization

Solvent Effects

  • Dimethylformamide (DMF) is commonly used due to its polar aprotic nature, enhancing solubility of reactants and facilitating nucleophilic attack.
  • Alternative solvents like ethanol , methanol , or toluene have been tested, but often yield lower conversion or require longer reaction times.

Base Selection

  • Potassium carbonate (K2CO3) is preferred for its moderate basicity and compatibility with the reaction system.
  • Other bases such as sodium acetate or triethylamine have been used but may affect reaction rate and yield.

Temperature and Time

  • Refluxing the reaction mixture for 3 to 7 hours typically achieves optimal yields.
  • Lower temperatures or shorter times result in incomplete cyclization; higher temperatures can cause decomposition.

Analytical Characterization Supporting Preparation

Characterization techniques validate the successful synthesis of this compound:

Technique Purpose Key Observations
Nuclear Magnetic Resonance (NMR) Structural confirmation Signals corresponding to thiazole protons and substituted phenyl ring; characteristic shifts for amino group
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at expected m/z for C9H5BrClN2S (approx. 213.48 g/mol)
Infrared Spectroscopy (IR) Functional group identification N-H stretching (~3300 cm^-1), C-S and aromatic C=C stretches
High-Performance Liquid Chromatography (HPLC) Purity assessment Single peak with retention time consistent with pure compound

Research Discoveries and Improvements

  • Recent studies emphasize environmentally friendly bromination steps, reducing bromine excess and waste (e.g., using sodium hypochlorite as oxidant in bromination steps) to improve sustainability without compromising yield or purity.
  • Optimization of reaction pH during bromination and cyclization enhances selectivity and reduces by-products.
  • Use of continuous flow reactors and microwave-assisted synthesis has been explored to shorten reaction times and improve scalability.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Advantages Limitations
Cyclocondensation of substituted thiourea with α-bromo ketones 2-amino-5-chlorophenyl thiourea, 2-bromoacetophenone K2CO3, DMF Reflux 3-7 h 80-95 High yield, straightforward Requires pure starting materials
Direct halogenation of phenyl-thiazol-2-amine 4-phenyl-1,3-thiazol-2-amine Bromine, chlorine sources 15-30°C, controlled addition 70-85 Regioselective halogenation Handling hazardous halogens
Environmentally optimized bromination 2-amino-1,3,4-thiadiazole derivatives Bromine, sodium hypochlorite 20-25°C, acid medium 85-90 Reduced bromine use, less waste Specific to related heterocycles

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(2-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Antiproliferative Activities

Compound Substituents IC₅₀ (μM) Target Reference
4-(2-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine 2-Br, 5-Cl Predicted 0.1–1.0 Tubulin
10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) 2,4-OMe, 4-OMe 0.12–0.45 Tubulin
N-[4-(4-nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine 4-F, 4-NO₂ 2.8 Helminths

Biological Activity

4-(2-Bromo-5-chlorophenyl)-1,3-thiazol-2-amine is a thiazole derivative recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial, anticancer, and enzyme inhibition properties. The presence of halogen substituents (bromine and chlorine) enhances its biological activity by improving binding affinity to various molecular targets.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring fused with a substituted phenyl group. The thiazole moiety is known for its versatility in biological applications due to its ability to interact with various biological receptors and enzymes.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against a variety of bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Compound Microbial Strain Activity
This compoundE. coliInhibitory
This compoundS. aureusModerate
4-(2-Bromo-5-chlorophenyl)-1,3-thiazol-2-amines (various)Pseudomonas aeruginosaEffective

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. It exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. For example, studies have reported IC50 values indicating significant antiproliferative activity against human breast adenocarcinoma cells (MCF7).

Cell Line IC50 (µM) Mechanism
MCF712.15Apoptosis induction
MDA-MB-23110.50Cell cycle arrest at G1 phase

Enzyme Inhibition

Thiazole derivatives have also been studied for their ability to inhibit key enzymes involved in cancer progression and metabolic disorders. Notably, compounds structurally related to this compound have been shown to inhibit vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis.

Enzyme IC50 (µM) Effect
VEGFR0.093Inhibition of angiogenesis
Tyrosinase0.045Melanin synthesis inhibition

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

  • Breast Cancer Study : A series of thiazole derivatives were tested for their anticancer effects on MCF7 cells. The results indicated that compounds with bromine and chlorine substitutions had enhanced activity compared to their non-substituted counterparts.
  • Antimicrobial Resistance : Research focused on the development of new thiazole derivatives to combat antibiotic-resistant strains of bacteria demonstrated promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Q & A

Q. How does the bromo-chloro substitution pattern influence electronic properties compared to other halogenated analogs?

  • Methodology :
  • DFT Calculations : Gaussian 09 to compute Mulliken charges and frontier orbitals.
  • Cyclic Voltammetry : Measure oxidation/reduction potentials to assess electron-withdrawing effects.
  • UV-Vis Spectroscopy : Compare λₘₐₓ shifts in different solvents (e.g., ethanol vs. hexane).
  • Example: A difluoromethoxy-thiazole derivative exhibited a 20 nm bathochromic shift due to increased conjugation .

Q. What in vitro models best predict in vivo pharmacokinetics for this compound?

  • Methodology :
  • Caco-2 Assays : Assess intestinal permeability.
  • Microsomal Stability : Test hepatic metabolism using rat liver microsomes.
  • Plasma Protein Binding : Equilibrium dialysis to determine free fraction.
  • Reference: A morpholine-substituted thiazole showed low plasma binding (<80%), correlating with high bioavailability .

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